Lolitrem A
Description
Structure
2D Structure
Properties
CAS No. |
81771-20-2 |
|---|---|
Molecular Formula |
C42H55NO8 |
Molecular Weight |
701.9 |
IUPAC Name |
(3S,4aR,4bR,5aS,5bS,7aS,9aR,12aR,16bS,16cR,18aS,19aS)-3-(3,3-dimethyloxiran-2-yl)-5b-hydroxy-1,1,10,10,12,12,16b,16c-octamethyl-1,4a,4b,5b,6,7a,9,9a,10,12,12a,16,16b,16c,17,18,18a,19a-octadecahydro-7H-[1,3]dioxino[5'',4'':2',3']oxireno[2'',3'':4',4a']chromeno[5',6':6,7]indeno[1,2-b]isobenzofuro[5,6-e]indol-13(8H)-one |
InChI |
1S/C42H55NO8/c1-35(2)23-18-21-20(28(44)27(23)36(3,4)51-35)11-12-24-26(21)22-17-19-13-16-41(45)39(9,40(19,10)30(22)43-24)15-14-25-42(41)32(49-42)29-31(46-25)37(5,6)50-34(47-29)33-38(7,8)48-33/h11-12,19,23,25,27,29,31-34,43,45H,13-18H2,1-10H3/t19-,23+,25-,27-,29+,31-,32+,33?,34-,39+,40+,41-,42-/m0/s1 |
InChI Key |
PXJKIAMLVLKXQP-GTHCCFMRSA-N |
SMILES |
C[C@]12CC[C@H]3[C@]4([C@@H]([C@H]5[C@@H](C(C)(C)O[C@@H](C6C(C)(C)O6)O5)O3)O4)[C@]1(O)CC[C@@H]7[C@]2(C)c8[nH]c9ccc%10c(C[C@@H]%11[C@H](C(C)(C)OC%11(C)C)C%10=O)c9c8C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lolitrem A; |
Origin of Product |
United States |
Historical Perspectives on Indole Diterpene Research
Early Investigations into Tremorgenic Compounds of Fungal Origin
Investigations into tremorgenic compounds of fungal origin date back several decades. Early work focused on identifying the fungi responsible for livestock tremors and isolating the toxic metabolites they produced. Tremorgenic mycotoxins were first isolated in 1964, with a toxin extracted from Aspergillus flavus shown to induce tremors and stiffness in rodents. Subsequently, a tremorgen was isolated from Penicillium cyclopium, which also caused muscle tremors in mice cambridge.org.
The recognition of neurotoxin-produced diseases in animals, and the potential for human exposure, highlighted the importance of identifying and characterizing these fungal metabolites cambridge.org. While various fungal species were implicated in producing tremorgenic compounds, including Penicillium and Aspergillus species, the specific link between perennial ryegrass consumption and a distinct staggering syndrome in livestock, particularly in New Zealand and Australia, became increasingly apparent msdvetmanual.comuu.nl.
Discovery and Initial Characterization of Lolitrem A and its Congeners
The discovery of this compound and its congeners is closely linked to the investigation of ryegrass staggers. This neurological disorder, observed in livestock grazing on perennial ryegrass (Lolium perenne), was eventually attributed to the presence of an endophytic fungus living within the grass grassland.org.nznih.gov. This endophyte, now classified as Epichloë festucae var. lolii (formerly Acremonium lolii), was found to produce tremorgenic indole-diterpenes msdvetmanual.comnih.govmdpi.com.
Initial reports on the identification of lolitrem B indicated the presence of at least one other related compound in endophyte-infected ryegrass seed grassland.org.nz. Detailed investigations led to the characterization of a diverse array of indole-diterpene compounds synthesized by this fungus grassland.org.nz. Lolitrem B was the first tremorgen characterized from Epichloë festucae var. lolii-infected ryegrass and remains a primary focus as a major causative agent of ryegrass staggers nih.govgrassland.org.nz. This compound and Lolitrem B were identified as key mycotoxins isolated from endophyte-infected perennial ryegrass, and feeding studies confirmed that these compounds could reproduce the symptoms of ryegrass staggers in sheep nih.govmdpi.com.
More than a dozen lolitrems have been characterized, distinguished by variations in their structure, including the presence or absence of an I ring and the number and position of hydroxyl and aryl substituents nih.gov. This compound was shown to be an inseparable mixture of the 44R and 44S isomers of 44,45-epoxylolitrem C mdpi.com. The tremorgenic properties of these compounds vary, with the presence of the I ring appearing necessary for prolonged tremors in mouse bioassays nih.gov.
The isolation of lolitrems from perennial ryegrass has been the primary source for studying these compounds mdpi.com. Early isolation methods involved bioactivity-guided purification steps over several months, yielding small quantities of compounds like lolitrem B mdpi.com. Subsequent research has focused on developing more efficient methods for their extraction and quantification mdpi.comresearchgate.net.
Evolution of Research Paradigms in Symbiotic Chemistry
The discovery that indole-diterpenes like the lolitrems are produced by fungal endophytes residing within pasture grasses marked a significant evolution in research paradigms, shifting the focus to symbiotic chemistry. This revealed a complex interaction where the fungal endophyte (Epichloë festucae var. lolii) and the host grass (Lolium perenne) engage in a symbiotic relationship msdvetmanual.comnih.govmdpi.com.
Initially, the presence of the endophyte was primarily associated with negative effects on grazing animals due to the production of tremorgenic alkaloids grassland.org.nz. However, it became clear that this symbiosis also confers benefits to the grass, such as increased resistance to insect pests and improved persistence msdvetmanual.comgrassland.org.nznih.gov. This realization spurred research into the diverse array of secondary metabolites produced by the endophyte and their respective roles in the symbiosis grassland.org.nzresearchgate.net.
Research has since focused on understanding the genetic and biochemical basis of indole-diterpene biosynthesis within the endophyte, as well as the ecological implications of these compounds for both the host plant and herbivores nih.govresearchgate.net. This includes investigating the biosynthetic pathways leading to different indole-diterpenes and identifying the enzymes involved mdpi.comnih.govresearchgate.net.
The evolution of research paradigms has also led to efforts to develop novel endophyte strains that retain the beneficial traits for the grass (e.g., insect resistance) while producing low or undetectable levels of mammalian toxins like lolitrem B msdvetmanual.comnih.govnih.gov. This involves selecting endophyte strains with specific alkaloid profiles and utilizing techniques to inoculate desirable strains into commercial grass cultivars grassland.org.nzresearchgate.net.
Studies have also explored the factors influencing the concentration of lolitrems in the grass, such as plant part, season, and grazing intensity researchgate.nettandfonline.com. This detailed understanding of the symbiotic relationship and the chemistry involved is crucial for managing pastures and mitigating the risks associated with tremorgenic mycotoxicoses in livestock msdvetmanual.commdpi.comdairynz.co.nz.
The study of lolitrems and their congeners within the context of the grass-endophyte symbiosis exemplifies the intricate chemical interactions that occur in natural systems and highlights the importance of a holistic approach to understanding their biological effects.
Biological Origin and Symbiotic Ecology of Lolitrem a
Fungal Producers: Epichloë and Neotyphodium Species
The primary producers of Lolitrem A are fungal species belonging to the genus Epichloë and their asexual derivatives, formerly classified under the genus Neotyphodium. wvu.eduwikipedia.orgnih.gov These fungi are systemic endophytes, meaning they colonize the internal tissues of their host plants. researchgate.netresearchgate.nettandfonline.com
Taxonomy and Phylogeny of Symbiotic Endophytes
The genus Epichloë is a group of ascomycete fungi within the family Clavicipitaceae. wvu.eduwikipedia.org Historically, the sexual species were placed in Epichloë, while their asexual counterparts were assigned to the form genus Neotyphodium. wikipedia.orgconicet.gov.ar However, molecular phylogenetic studies have demonstrated that the asexual species are intermingled within the Epichloë clade, leading to the inclusion of most Neotyphodium species within Epichloë. wikipedia.org
Many of the asexual Epichloë species, including those known to produce indole-diterpenes like lolitrems, are of hybrid origin, resulting from the combination of genetic material from two or more progenitor Epichloë species. nih.govnih.govasm.org Phylogenetic analyses using housekeeping genes like tubB and tefA, as well as endophyte-specific genes like perA (involved in peramine (B34533) biosynthesis), have helped to elucidate the complex evolutionary relationships within this genus and the hybrid nature of many strains. asm.orgnih.govd-nb.info
Strain Variability in Lolitrem Production
Not all Epichloë strains produce lolitrems. There is significant variability in the alkaloid profiles among different Epichloë species and even among strains of the same species. nih.govresearchgate.netmdpi.com Lolitrem production, specifically Lolitrem B which is closely related to this compound, has been primarily identified in associations involving Epichloë festucae var. lolii (formerly Neotyphodium lolii) and Epichloë festucae (specifically certain strains like Fl1). nih.govnih.govresearchgate.netbibliotekanauki.pl The genetic basis for lolitrem biosynthesis lies within a cluster of genes known as the LTM (or IDT) locus. nih.govasm.org The presence or absence of these genes, as well as variations in their copy number, contributes significantly to the chemotypic diversity observed in endophyte-infected grasses. asm.orgmdpi.com
Research findings indicate that the ability to produce lolitrems is dependent on the endophyte genotype rather than solely on the host plant. nih.gov However, the concentration of alkaloids in plant tissues can be influenced by factors such as tissue type, host genotype, and environmental conditions like nitrogen supply. apsnet.orgnih.gov
Data illustrating strain variability in alkaloid production can be complex, involving multiple alkaloids. As an example of how such data might be presented, consider the presence of the LTM gene cluster in different Epichloë strains:
| Epichloë Strain/Taxon | Presence of LTM Gene Cluster | Predicted Lolitrem Production |
| E. festucae var. lolii | Present | Yes |
| E. festucae (strain Fl1) | Present | Yes |
| Epichloë sp. FaTG-2 | Variable | Variable nih.govasm.org |
| Other Epichloë species | Absent or Variable | No or Variable nih.gov |
Host Plant Associations: Lolium perenne and Other Grasses
Epichloë endophytes, including those that produce lolitrems, form symbiotic associations with cool-season grasses, primarily within the subfamily Pooideae. wvu.eduresearchgate.netfrontiersin.orgoregonstate.edu A particularly well-studied association involving lolitrem production is that between Epichloë festucae var. lolii and perennial ryegrass (Lolium perenne). nih.govwikipedia.orgresearchgate.netresearchgate.netmedkoo.com
Systemic Colonization Patterns within Plant Tissues
The fungal hyphae of these endophytes colonize the intercellular spaces of the host plant's aerial tissues, including leaves, stems, and seeds. researchgate.netresearchgate.nettandfonline.comgrassland.org.nz Colonization is systemic and typically asymptomatic during the vegetative growth phase of the grass. wikipedia.orgresearchgate.nettandfonline.com The hyphae grow longitudinally along the leaf axis, often concentrated in leaf sheaths. researchgate.netgrassland.org.nz
A unique aspect of their growth within the plant is termed intercalary hyphal extension, where the hyphae elongate in synchrony with the growing plant tissues, particularly in meristematic zones. researchgate.netgrassland.org.nz This synchronized growth ensures the endophyte is distributed throughout the developing plant without causing overt disease symptoms (in mutualistic associations). grassland.org.nz The endophyte does not typically colonize the roots or vascular bundles. researchgate.netresearchgate.net
The density and distribution of hyphae can vary between different plant tissues and potentially between different endophyte-host combinations. grassland.org.nz
Mutualistic Relationship Dynamics
The relationship between this compound-producing Epichloë endophytes and their grass hosts is often described as mutualistic. wvu.edunih.govfrontiersin.orgoregonstate.edu In this symbiosis, the fungus receives shelter and nutrients from the plant. frontiersin.org In return, the endophyte confers various benefits to the host, significantly enhancing its fitness and survival. wvu.eduwikipedia.orgnih.gov
While sexual Epichloë species can cause "choke disease" by sterilizing the host inflorescence, the asexual, vertically transmitted endophytes typically maintain an asymptomatic relationship that benefits the host's reproductive success through enhanced survival. wikipedia.orgresearchgate.netnih.gov The mutualism is considered a balanced interaction, although this balance can be influenced by factors such as host and endophyte genotype and environmental conditions. frontiersin.orggrassland.org.nz
Ecological Functions and Bioprotection Conferment
A key aspect of the mutualistic relationship is the bioprotection conferred by the endophyte through the production of secondary metabolites, including alkaloids like lolitrems. wvu.eduresearchgate.netcabidigitallibrary.orguchicago.edu this compound, as part of the lolitrem group, is known for its anti-herbivore properties, particularly against insects. medkoo.comgoogle.com
The production of these alkaloids deters grazing by invertebrates and, in the case of lolitrems and ergot alkaloids, can also affect mammalian herbivores. wvu.edunih.govresearchgate.netbibliotekanauki.plcabidigitallibrary.org This deterrence provides the host grass with a selective advantage, reducing herbivory pressure and increasing plant persistence in pastures and natural grasslands. researchgate.netuchicago.eduutas.edu.auresearchgate.net
Beyond herbivore deterrence, Epichloë endophytes can also enhance host plant tolerance to various abiotic stresses, including drought, nutrient limitation, and temperature extremes. wvu.edufrontiersin.orgoup.comoup.com This increased stress tolerance further contributes to the improved competitive ability and survival of endophyte-infected grasses in diverse ecological settings. wvu.edubibliotekanauki.pluchicago.edu The ecological impact of these symbioses can be significant, influencing plant community composition and food web dynamics. wikipedia.orgbibliotekanauki.pluchicago.edu
The production of this compound, therefore, is not merely a metabolic process within the fungus but a crucial component of a complex symbiotic strategy that enhances the survival and propagation of both the fungal endophyte and its grass host in their shared environment.
Role in Plant Defense Against Insect Herbivory
Fungal endophytes, including those producing lolitrems, contribute to the host plant's defense against herbivores through the production of various alkaloids. toxicology.czuchicago.eduuba.arutas.edu.au While lolitrems are primarily known for their effects on mammals, there is also evidence suggesting their involvement in plant resistance to herbivorous insects. nih.gov Other alkaloids produced by Epichloë endophytes, such as peramine and lolines, are more widely recognized for their anti-insect properties, acting as deterrents or having insecticidal effects. uba.arnih.gov The defensive role of these alkaloids can vary depending on the specific plant-endophyte association and the concentration of alkaloids in different plant parts. nih.govresearchgate.net
Environmental and Genetic Influences on Lolitrem Production
The concentration of lolitrems in endophyte-infected grasses is not static and can be influenced by a combination of environmental and genetic factors. nih.govnih.govmdpi.comgrassland.org.nzresearchgate.net
Effects of Abiotic Factors on Alkaloid Biosynthesis in planta
Abiotic factors such as temperature, rainfall, and soil moisture can significantly affect the concentration of fungal alkaloids, including lolitrem B, in host grasses. mdpi.comresearchgate.netresearchgate.net Studies have indicated that environmental conditions can have a stronger influence on alkaloid concentrations than the origin or genetics of the grass ecotype. nih.gov For example, drought stress has been shown to affect the concentration of peramine, although its effect on lolitrem B concentration may not be as significant or consistent. mdpi.com Seasonal changes also play a role, with lolitrem B concentrations often peaking during warmer months. publish.csiro.auresearchgate.nettandfonline.com
Host-Endophyte Genotype Interactions Impacting Lolitrem Levels
The genetic interaction between the host grass and the endophyte strain is a crucial determinant of the type and concentration of alkaloids produced. nih.govnih.govmdpi.comgrassland.org.nzresearchgate.net Different endophyte strains can produce varying profiles and quantities of alkaloids. nih.govpublish.csiro.au Furthermore, the genotype of the host plant itself influences the levels of alkaloids expressed, even when infected with the same endophyte strain. grassland.org.nzresearchgate.net This host-endophyte genotype interaction contributes to the observed variation in lolitrem concentrations among different grass populations and cultivars. researchgate.netresearchgate.net Research indicates that host genetics can strongly influence alkaloid production, suggesting that signals from the plant may regulate the endophyte's biosynthetic pathways. grassland.org.nzresearchgate.netapsnet.org
Molecular and Cellular Mechanisms of Action
Ion Channel Modulation: Interaction with Large Conductance Calcium-Activated Potassium Channels (BK Channels)
Lolitrem B is a potent inhibitor of BK channels mdpi.comwikipedia.orgmdpi.comresearchgate.netgrassland.org.nzresearchgate.netresearchgate.netaups.org.aunih.govdovepress.com. This inhibition is considered the primary mechanism underlying the neurotoxic effects observed in animals affected by ryegrass staggers mdpi.comwikipedia.orgmdpi.comgrassland.org.nzresearchgate.net. Studies using BK channel knockout mice have further supported the critical role of these channels in mediating the effects of lolitrems mdpi.commdpi.comgrassland.org.nz.
Specific Binding to BK Channel Subunits (e.g., α-subunit, hSlo)
Lolitrem B targets the pore-forming alpha (α) subunit of the BK channel, also known as hSlo wikipedia.orggrassland.org.nzresearchgate.netresearchgate.netaups.org.auresearchgate.net. Studies using human embryonic kidney (HEK293) cells expressing the hSlo subunit have shown that Lolitrem B potently inhibits potassium currents through these channels researchgate.netresearchgate.netaups.org.aunih.gov. The binding site for Lolitrem B is likely located within this α subunit wikipedia.org. While the α subunit alone is sufficient for inhibition by Lolitrem B, BK channels can also associate with auxiliary beta (β) subunits (β1-β4), which can influence the channel's functional diversity and sensitivity to modulators in a tissue-specific manner grassland.org.nzdovepress.comnih.govnih.govnih.gov. However, unlike some other BK channel inhibitors, Lolitrem B has been reported to block BK channels composed of the α subunit alone, as well as those with β1 and β4 subunits, with similar potency nih.gov.
Electrophysiological Effects on Potassium Ion Conductance
Lolitrem B inhibits the outward flow of potassium ions through BK channels researchgate.netresearchgate.net. This inhibition is concentration-dependent wikipedia.orgresearchgate.netresearchgate.netresearchgate.net. Electrophysiological studies using inside-out membrane patches from HEK293 cells expressing hSlo have demonstrated that Lolitrem B rapidly and completely inhibits outward potassium currents at nanomolar concentrations researchgate.netresearchgate.netaups.org.aunih.gov. The concentration at which half-maximal inhibition (IC50) is achieved for Lolitrem B on hSlo channels has been reported to be approximately 3.7 nM wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.net. This indicates a high apparent affinity of Lolitrem B for the open state of the BK channel, with inhibition occurring preferably when the channels are in this conformation wikipedia.org.
Table 1: Inhibition of hSlo BK Channels by Lolitrem B
| Compound | Target | IC50 (nM) | Notes |
| Lolitrem B | hSlo (BK α) | 3.7 | Potent inhibition, concentration-dependent |
Data compiled from sources wikipedia.orgresearchgate.netresearchgate.netnih.govresearchgate.net.
Unlike paxilline (B40905), another indole-diterpene tremorgen, Lolitrem B's inhibition of BK channels does not significantly affect the conductance-voltage (G-V) relationship of the channel mdpi.com. However, similar to paxilline, Lolitrem B's inhibitory effects show calcium concentration dependence mdpi.comwikipedia.org.
Impact on Cellular Excitability and Repetitive Firing
BK channels are key regulators of cellular excitability in neurons and other electrically active cells mdpi.comwikipedia.orggrassland.org.nzaups.org.audovepress.comresearchgate.netnih.govmassey.ac.nz. By contributing to the fast after-hyperpolarization (fAHP) following an action potential, they help to repolarize the membrane and limit the frequency of repetitive firing wikipedia.orgaups.org.auresearchgate.netnih.govmassey.ac.nz. Inhibition of BK channels by lolitrems prevents this "reset" mechanism, leading to increased neuronal excitability and prolonged repetitive firing wikipedia.orgnih.gov. This enhanced excitability in the central nervous system is thought to contribute to the tremors and ataxia observed in affected animals mdpi.comwikipedia.orgresearchgate.netgrassland.org.nzresearchgate.netmassey.ac.nzresearchgate.net. Specifically, blockade of BK channels can enhance dendritic excitability and increase the duration of repetitive action potential firing massey.ac.nz.
Neurotransmitter System Interactions
Beyond their direct effects on ion channels, lolitrems may also influence neurotransmitter systems.
Modulation of Neurotransmitter Release
BK channels are involved in modulating neurotransmitter release wikipedia.orgaups.org.audovepress.comresearchgate.net. Inhibition of these channels by lolitrems can lead to an increased release of excitatory neurotransmitters wikipedia.orgresearchgate.net. Studies have observed increased release of excitatory neurotransmitters, such as glutamate (B1630785) and aspartate, from cerebrocortical synaptosomes in sheep exhibiting severe symptoms of ryegrass staggers researchgate.net. This increased excitatory drive in the central nervous system is consistent with the observed neurological signs like tremors and hypersensitivity wikipedia.org.
Effects on Catecholaminergic Pathways
Recent research suggests that exposure to Lolitrem B can lead to metabolic disruption in the brain, particularly affecting the catecholaminergic pathway researchgate.netresearchgate.netmdpi.comajprd.comnih.gov. Studies in mice exposed to Lolitrem B have shown alterations in metabolites such as tyrosine, suggesting a dynamic response in catecholaminergic systems over time researchgate.netmdpi.comnih.gov. While the precise mechanisms are still being investigated, these findings indicate that lolitrems may influence the synthesis, metabolism, or signaling of catecholamine neurotransmitters, which play crucial roles in motor control, mood, and other brain functions researchgate.netmdpi.comajprd.comnih.gov.
Table 2: Potential Neurotransmitter System Interactions
| Neurotransmitter System | Observed Effect | Notes |
| Excitatory Neurotransmitters (e.g., Glutamate, Aspartate) | Increased release from synaptosomes | Observed in affected animals, potentially linked to BK channel inhibition |
| Catecholaminergic Pathways | Dysregulation/alterations in metabolites (e.g., tyrosine) | Observed in animal models exposed to Lolitrem B |
Data compiled from sources researchgate.netresearchgate.netmdpi.comnih.gov.
Cellular Electrophysiological Effects Beyond BK Channels
While the predominant mechanism of action attributed to lolitrems is the inhibition of BK channels, some studies suggest potential effects on other cellular processes. Research has indicated that lolitrem B may lead to alterations in catecholaminergic neurotransmitter pathways. bioline.org.br Early investigations into the mechanism of action of tremorgenic mycotoxins, including lolitrems, explored interference with the release of amino acid neurotransmitters like GABA and Glutamate, although these findings were not always conclusive. uni.lu
In smooth muscle, beyond the direct effects of BK channel inhibition on tone, lolitrem B has been observed to increase intrinsic smooth muscle contractility in the reticulorumen and decrease vagally-mediated cyclical contractions. bioline.org.br Cardiovascular effects, such as changes in blood pressure and heart rate, have also been noted, potentially mediated by the blockade of BK channels in smooth muscle regulating vasoconstriction. However, detailed cellular electrophysiological studies demonstrating direct interactions of Lolitrem A or other lolitrems with ion channels or receptors other than BK channels are limited in the available research, with the primary focus remaining on the BK channel as the key mediator of their neurotoxic effects.
Comparative Molecular Pharmacology with Structurally Related Analogues
This compound belongs to a family of structurally related indole-diterpenes, and comparative studies with these analogues, particularly Lolitrem B and paxilline, have provided valuable insights into the structural determinants of their pharmacological activity.
Differential Effects of this compound, B, and Other Lolitrem Congeners
Lolitrem B is generally considered the most potent tremorgenic compound among the lolitrems. medkoo.comuni.lu this compound has also been identified as a potent neurotoxin found in pastures causing ryegrass staggers. nih.gov The structural variations among different lolitrem congeners, such as the position and number of aryl and hydroxyl substituents and the presence or absence of the I ring, contribute to differences in their tremorgenic properties. medkoo.com For instance, the presence of the I ring appears to be associated with the prolonged duration of tremors observed with some lolitrems. medkoo.com Comparative studies have shown that 31-epilolitrem B, an isomer of lolitrem B, inhibits BK channel function but does not induce tremors in mice, suggesting that subtle structural differences can significantly impact in vivo activity despite a shared molecular target. Lolitrem E acetate (B1210297) is another lolitrem congener that inhibits BK channels but causes only low-intensity tremors at high concentrations. Conversely, intermediate metabolites in the lolitrem biosynthetic pathway, such as lolilline and lolitriol, have not demonstrated tremorgenic properties. Structure-activity relationship analysis suggests that the acetal-linked isoprene (B109036) unit (Ring I) and the A/B rings are important for the potent neurotoxic and prolonged tremorgenic effects of indole-diterpene toxins like lolitrems.
Comparison of Lolitrem Action with Paxilline and Other Indole-Diterpenes
Paxilline is a structurally related indole-diterpene that also acts as a potent and selective inhibitor of BK channels and induces tremors. nih.govmedkoo.combioline.org.br However, the tremorgenic effects of paxilline are typically shorter in duration and less intense compared to those of lolitrem B. ontosight.aibioline.org.br In vitro studies indicate that lolitrem B is a more potent neurotoxin than paxilline. medkoo.com While both compounds target the alpha subunit of the BK channel, there are differences in their interaction with the channel. nih.gov For example, lolitrem B does not affect the voltage-dependence of BK channel activation (G-V relationship), whereas paxilline causes a rightward shift. Despite this difference, both lolitrem B and paxilline exhibit an open-state preference for blocking BK channels, with their apparent affinity increasing under conditions that favor the open state. The inhibition by both compounds is also dependent on calcium concentration. medkoo.com The observed differences in the in vivo tremor profiles of lolitrem B and paxilline, despite their shared target, may be attributed to variations in their absorption, distribution, metabolism, excretion, or potentially subtle differences in their binding sites on the BK channel or interaction with accessory subunits. Other tremorgenic indole-diterpenes, including penitrems, janthitrems, aflatrem, and paspalinine, are also believed to exert their effects through the antagonism of BK channels. Comparison with terpendole C, which lacks the A/B rings present in lolitrem B, shows that terpendole C has a shorter-acting tremorgenic effect, further highlighting the importance of specific structural features for activity.
Structural Elucidation and Structure Activity Relationship Sar Studies
Isolation and Characterization of Lolitrem Analogues from Natural Sources
Lolitrem A is part of a diverse family of indole-diterpenoid compounds isolated from endophyte-infected perennial ryegrass. grassland.org.nzmdpi.com Initial studies on lolitrem B indicated the presence of other related compounds, leading to extensive investigations to identify the array of indole-diterpenes synthesized by the fungus. grassland.org.nz
Identification of this compound-N, Epilolitrems, Lolicines, and Lolitriols
Detailed investigations have led to the identification of a range of lolitrem analogues, including this compound through Lolitrem N. mdpi.com Beyond the core lolitrem series, other related compounds such as epilolitrems, lolicines, and lolitriols have also been isolated and characterized from Lolium perenne infected with Neotyphodium lolii. mdpi.comnih.govacs.org this compound itself has been described as a homologue of lolitrem B, featuring an additional epoxy group on the isopentenyl unit. grassland.org.nz Lolitrem E is noted as a variant where ring I is opened, while lolitriol lacks the attached isopentenyl unit present in lolitrem E. grassland.org.nz Lolicine A is reported to be less oxygenated than lolitriol and possesses an additional angular methyl group. grassland.org.nz Lolicines A and B have structures similar to paspaline (B1678556) and paspaline B, suggesting they might be biosynthetic precursors to the lolitrem group. nih.govacs.org Lolitriol has been confirmed as a natural constituent and is considered a biosynthetic precursor of lolitrems A, B, and E. nih.govacs.org
Use of Spectroscopic Techniques for Structural Determination (e.g., NMR, Mass Spectrometry)
The structural elucidation of lolitrems and their analogues heavily relies on spectroscopic methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, including one- and two-dimensional techniques, have been crucial in determining the structures of these complex alkaloids. nih.govacs.orgbioline.org.brwaikato.ac.nzmdpi.com For instance, the structures of lolicines A and B were determined using mass spectrometry and one- and two-dimensional NMR spectroscopy. nih.govacs.org High-resolution electrospray ionization mass spectrometry (HRESIMS) has been used to confirm the molecular formulas of these compounds. mdpi.com Detailed analysis of NMR spectra has also allowed for the reassignment of specific resonances and the identification of naturally occurring epimers. nih.govacs.org
Key Structural Motifs for Bioactivity
The biological activity of lolitrems, particularly their tremorgenic effects, is closely linked to specific structural features.
Role of the Indole (B1671886) Moiety and Diterpene Skeleton
This compound belongs to the indole-diterpenoid class of compounds, characterized by an indole moiety attached to a diterpene skeleton. mdpi.comwaikato.ac.nzmdpi.com The indole moiety is a fundamental building block in the biosynthesis of these complex molecules, originating from tryptophan. dss.go.th The diterpene skeleton is derived from geranylgeranyl pyrophosphate. dss.go.th The presence of the indole-diterpene structure is a defining feature of this class of neurotoxins.
Significance of Fused Ring Systems (e.g., A/B ring junction, I ring)
The complex and intricate fused-ring system is a hallmark of the lolitrem structure. ontosight.ai Lolitrem B, for example, is characterized by multiple fused rings, including dioxino, oxireno, benzopyrano, indeno, isobenzofuro, and indol rings. ontosight.ai The A/B ring junction and the I ring are particularly significant for the biological activity of lolitrems. The presence of the A/B rings, specifically, is thought to contribute to the slow-onset and long-acting tremorgenic activity characteristic of lolitrem toxins. mdpi.comresearchgate.net The I ring is formed by an additional mevalonate (B85504) unit during biosynthesis. mdpi.com The loss of the isoprene (B109036) unit and the opening of the ring attached to this unit (the I ring) can lead to a reduction or loss of tremorgenic potency, as observed with lolitrem M and the degradation of lolitrem B to lolitriol. mdpi.com
Stereochemical Influences on Biological Activity
Stereochemistry plays a crucial role in the biological activity of lolitrems. The complex stereochemistry of lolitrem B, for instance, contributes to its stability and potency. ontosight.ai The stereochemistry at the A/B ring junction has been identified as important for the slow onset and long duration of tremors induced by lolitrem compounds. researchgate.netnih.gov Studies comparing stereoisomers, such as different stereoisomers of lolitrem B (including the naturally occurring lolitrem F), have shown that the stereochemistry of the A/B ring junction can influence tremorgenic properties. nih.govresearchgate.net Specifically, if the A ring is oriented towards the alpha-face, it can abolish activity. nih.gov The stereochemistry at positions C-31 and C-35 also contributes to the diversity among lolitrem B analogues. mdpi.comdss.go.th
Impact of Chiral Centers on Pharmacological Properties
Indole-diterpenes like this compound are structurally complex, often containing numerous chiral centers distributed across their fused ring systems. mdpi.com These chiral centers are critical determinants of the molecule's three-dimensional conformation, which in turn dictates its interaction with biological targets, such as ion channels. The specific stereochemistry at these centers can profoundly influence the pharmacological profile of the compound.
Research into the structure-activity relationships of lolitrem compounds has highlighted the importance of certain structural features for tremorgenic effects. The stereochemistry at the A/B ring junction, for instance, has been identified as an important factor contributing to the characteristic slow onset and long duration of tremors induced by lolitrem compounds. nih.govresearchgate.net This suggests that the precise spatial arrangement of atoms at this part of the molecule is crucial for effective binding to and modulation of their biological targets, such as large conductance calcium-activated potassium (BK) channels. mdpi.comwikipedia.orgresearchgate.net
Analysis of Stereoisomers and Their Functional Implications
The existence of stereoisomers within the lolitrem family underscores the significance of stereochemistry in defining their functional implications. Lolitrem compounds have various analogues and precursors, and even subtle differences in stereochemistry can lead to variations in biological activity. mdpi.com For example, 31-epi-lolitrem B is a naturally occurring stereoisomer of lolitrem B. mdpi.com Studies comparing the activity of lolitrem B and its stereoisomers, such as lolitrem F (another naturally occurring stereoisomer of lolitrem B), have provided insights into the role of specific chiral centers. researchgate.netmdpi.com
Analysis of the interaction of different lolitrem stereoisomers with BK channels has shown variations in their inhibitory potency. While lolitrem B is a potent inhibitor of hSlo (α subunit of human BK channels) with an IC50 value reported to be in the nanomolar range (e.g., 3.7 ± 0.4 nM), studies on stereoisomers and analogues reveal that structural modifications, including changes in stereochemistry, can alter this potency. wikipedia.orgresearchgate.net
The presence or absence of specific rings, such as the I ring, also contributes to the functional implications of lolitrem stereoisomers and analogues. For instance, lolitrem E, which lacks the I ring present in lolitrem B, exhibits lower tremorgenic properties. nih.govmdpi.com This highlights how structural variations, potentially arising from different biosynthetic pathways or subsequent modifications, lead to diverse biological outcomes.
The study of lolitrem stereoisomers and their functional implications is crucial for understanding the precise molecular interactions underlying their tremorgenic and other biological activities. Detailed research findings, often involving techniques like NMR spectroscopy and mass spectrometry for structure elucidation, coupled with biological assays (such as mouse tremor assays and in vitro ion channel studies), are essential for correlating specific stereochemical features with observed pharmacological effects. mdpi.comnih.govresearchgate.netdss.go.thnih.gov
Here is a table summarizing some findings related to the activity of lolitrem compounds on BK channels:
| Compound | Structural Feature | BK Channel Inhibition (IC50) | Tremorgenic Activity | Source |
| Lolitrem B | Contains I ring, specific A/B ring stereochemistry | ~3.7 - 4 nM (hSlo) | Potent | wikipedia.orgresearchgate.net |
| Lolitrem F | Stereoisomer of Lolitrem B | ~10 nM (hSlo) | Not specified in detail in snippets, but distinct from Lolitrem B | researchgate.netmdpi.com |
| 31-epi-Lolitrem B | Stereoisomer of Lolitrem B at C-31 | ~50 nM (hSlo) | Less potent than Lolitrem B | mdpi.comresearchgate.net |
| Lolitrem E | Lacks I ring | Not specified in snippets | Low | nih.govmdpi.com |
Note: IC50 values can vary depending on the specific experimental conditions and preparation.
Understanding the impact of each chiral center and the functional differences between stereoisomers is vital for developing a comprehensive structure-activity relationship model for the lolitrem family and for potential future applications or mitigation strategies related to their biological effects.
Advanced Analytical Methodologies for Lolitrem a Research
Extraction and Purification Techniques from Biological Matrices
Effective extraction and purification are critical initial steps to isolate Lolitrem A from the complex matrix of plant tissues, removing interfering compounds that could compromise downstream analysis. uu.nlthermofisher.com
Solvent-Based Extraction Optimization
Solvent-based extraction is a fundamental technique for isolating lolitrem toxins from biological samples like ryegrass seeds and hay. The choice of solvent significantly impacts extraction efficiency. Studies have investigated various solvents, including methanol (B129727) in water, dichloroethane in methanol, and isopropanol, to determine the most effective system for extracting lolitrem toxins. grassland.org.nz
Optimization of solvent-based extraction involves evaluating parameters such as solvent type, solvent concentration, sample-to-solvent ratio, and extraction time. Research has shown that 90% methanol in water can provide efficient extraction of immunoreactivity from toxic ryegrass seeds. grassland.org.nz Varying milled seed to solvent ratios and extraction times (e.g., 0.25 to 1.5 hours) helps determine optimal conditions to maximize extraction while avoiding issues with mixing and extraction efficiency. grassland.org.nz
Another study utilized a chloroform-methanol mixture (2:1 v/v) for extracting lolitrem B from ryegrass samples, demonstrating good recovery rates ranging from 96.6% to 99.9% when spiked into endophyte-free samples. bioline.org.br Dichloromethane-methanol mixtures (9:1 or 9:1 v/v) have also been employed for extracting lolitrem B from diet cookies and seeds. mdpi.com Sequential extraction with different solvents like hexane (B92381), acetone (B3395972), and methanol has been explored to assess the extractability of various lolitrem compounds and related alkaloids, indicating that hexane and acetone are effective for extracting lolitrem B and E. mdpi.com
Solid-Phase Extraction (SPE) and Chromatographic Enrichment Methods
Solid-phase extraction (SPE) is a widely used sample preparation technique that allows for the removal of interfering compounds and the enrichment or concentration of analytes of interest from a solution. thermofisher.comwebsiteonline.cn This is particularly valuable for complex biological matrices where direct analysis can be challenging due to matrix effects. uu.nlmdpi.com
SPE employs a solid phase material to retain either the interfering substances or the analytes of interest, while solvents are used to elute the non-retained components or the retained analytes. thermofisher.comwebsiteonline.cn Various stationary phases, similar to those used in liquid chromatography, can be utilized in SPE cartridges or plates. thermofisher.com
For lolitrem analysis, SPE is a crucial cleanup step after initial solvent extraction to obtain cleaner extracts for chromatographic analysis. uu.nlresearchgate.net Manually prepared silica (B1680970) gel columns have been used for purifying lolitrem B extracts, with studies optimizing the amount of silica gel for improved recovery. bioline.org.br SPE using silica cartridges, such as 500 mg silica Sep-Pak cartridges, has shown good recovery rates for lolitrem B. bioline.org.br Oasis HLB cartridges have also been used for SPE of lolitrem B from urine samples. oregonstate.edu
Chromatographic enrichment methods, often following SPE, further purify and concentrate the target analytes. Techniques like flash chromatography and preparative HPLC are employed to isolate lolitrem B and its intermediates from concentrated extracts. mdpi.com For instance, a concentrated extract subjected to silica flash chromatography followed by preparative HPLC and crystallization resulted in the isolation of lolitrem B and compounds like lolitrem E and paspaline (B1678556). mdpi.com
Chromatographic and Spectrometric Approaches for Quantitation
Chromatographic and spectrometric techniques are essential for the separation, identification, and precise quantification of this compound and its analogues in biological samples.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD) has been a common method for the quantitation of lolitrem B. uu.nlbioline.org.brmdpi.comresearchgate.net Lolitrem compounds exhibit native fluorescence, making FLD a suitable and sensitive detection method. uu.nlmdpi.comdss.go.th
Early HPLC methods used UV detection, but interference from other plant compounds often masked the detection of low-level lolitrem B, leading to the adoption of more robust methods utilizing FLD. mdpi.com Typical excitation and emission wavelengths for lolitrem B detection by FLD are 268 nm and 440 nm, respectively. uu.nlmdpi.comdss.go.th
HPLC-FLD methods for lolitrem B quantitation have been developed and validated, demonstrating good precision, accuracy, and repeatability. bioline.org.br The method involves chromatographic separation on columns such as silica columns (e.g., Luna silica column) using mobile phases like acetonitrile-dichloromethane mixtures. bioline.org.brmdpi.comdss.go.th Quantitation is typically performed by comparing peak areas to a pre-established standard curve. uu.nl
While HPLC-FLD provides good sensitivity, interference from matrix effects can still occur, necessitating proper sample cleanup and potentially the use of matrix-matched standards for accurate quantitation. grassland.org.nzresearchgate.net The limit of quantification (LOQ) for lolitrem B using HPLC-FLD has been reported in the range of 0.05 mg kg-1 in ryegrass samples. bioline.org.br
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to HPLC-FLD for the analysis of this compound and other alkaloids. mdpi.comorganomation.com This technique combines the separation power of liquid chromatography with the highly specific detection capabilities of tandem mass spectrometry. organomation.com
LC-MS/MS is widely used for the quantitation of various endophyte-derived alkaloids, including lolitrem B, ergovaline, and peramine (B34533), in a single run. uky.edumdpi.comresearchgate.net The method involves chromatographic separation on LC columns, followed by ionization (e.g., electrospray ionization (ESI) or atmospheric chemical ionization (APCI)) and detection of specific mass-to-charge ratio (m/z) transitions in the mass spectrometer. oregonstate.edunih.gov
LC-MS/MS methods have been developed and validated for the accurate and reproducible quantitation of lolitrem B, demonstrating lower LOQ values compared to HPLC-FLD. mdpi.comresearchgate.net For instance, an LC-MS method reported an LOQ of 1.8 ng/mL for lolitrem B, with a linear range between 6 and 2400 ng/mL. mdpi.com Another study using LC-MS/MS reported an LOD of 4 ng/mL and an LOQ of 12 ng/mL for lolitrem B in urine. oregonstate.edu
The high sensitivity and selectivity of LC-MS/MS are particularly advantageous for analyzing complex biological matrices and detecting low concentrations of this compound and its metabolites. mdpi.comorganomation.comnih.gov Multiple reaction monitoring (MRM) transitions are typically used in LC-MS/MS for the quantitation and qualitative confirmation of lolitrem B. oregonstate.edu
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds
While this compound and many other lolitrem compounds are large, non-volatile molecules not typically amenable to Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) has been utilized for the analysis of other endophyte-derived alkaloids, such as lolines. mdpi.com
Loline alkaloids are a different class of alkaloids produced by Epichloë endophytes and are more volatile than the indole-diterpenes like this compound. GC-MS is a suitable technique for separating and detecting these more volatile compounds based on their boiling points and fragmentation patterns in the mass spectrometer. Although not directly applied to this compound itself, GC-MS plays a role in the broader analysis of the alkaloid profile in endophyte-infected grasses, providing complementary information about other compounds present.
Immunoassays and Other Detection Platforms
Immunoassays offer a different approach to the detection of mycotoxins compared to chromatographic methods, leveraging the specificity of antibodies.
Enzyme Immunoassays (EIA) for Screening Applications
Enzyme Immunoassays (EIA), including Enzyme-Linked Immunosorbent Assay (ELISA), have been explored for the screening of endophyte-derived alkaloids, including those structurally related to this compound, such as paxilline (B40905). While direct EIA for this compound is not extensively detailed in the provided results, studies have assessed the applicability of EIAs for related compounds like paxilline and generic ergot alkaloids as screening tools for endophyte toxins in grasses. researchgate.netx-mol.com The limited availability of specific toxin standards for compounds like Lolitrem B can make generic EIAs for related alkaloid groups a suitable alternative for initial screening purposes. x-mol.com
Research has shown that EIAs can yield highly positive results for paxilline and ergot alkaloids in perennial ryegrass seeds. x-mol.com For instance, an EIA for paxilline showed a mean standard curve detection limit of 0.47 ± 0.14 ng/mL, although its cross-reactivity with Lolitrem B was not observed. researchgate.net Another study developed a competitive EIA for penitrem A, another tremorgenic mycotoxin, with a mean standard curve detection limit of 220 ng/mL. researchgate.net These examples highlight the potential of EIA for screening tremorgenic indole-diterpenes, suggesting that similar approaches could be developed for this compound, particularly for high-throughput screening in research applications. The main advantages of using EIA for screening are their ease of use and speed. x-mol.com
Emerging Spectroscopic Methods (e.g., Near Infrared Reflectance Spectroscopy)
Spectroscopic methods, particularly Near Infrared Reflectance Spectroscopy (NIRS), have been investigated as rapid and non-invasive techniques for the analysis of endophyte alkaloids in perennial ryegrass. researchgate.netnih.govresearchgate.netcsic.es NIRS offers potential advantages in terms of speed, cleanliness, and cost compared to traditional chemical procedures. nih.govresearchgate.netcsic.es
Studies have explored the use of NIRS for both qualitative detection and quantitative analysis of endophyte alkaloids, including Lolitrem B. nih.govresearchgate.netcsic.es While NIRS has shown promise for the qualitative detection of alkaloids, achieving correct classifications for plants containing Lolitrem B in research settings nih.govresearchgate.netcsic.es, its sensitivity for accurate quantitative analysis of Lolitrem B has been noted as a limitation compared to more sensitive methods like LC-MS. researchgate.netmdpi.com For example, quantitative NIRS equations for Lolitrem B have shown lower coefficients of correlation (e.g., 0.41) compared to other alkaloids like peramine (e.g., 0.93). nih.govresearchgate.netcsic.es Despite this, NIRS remains a valuable tool for rapid qualitative screening in research, helping to discriminate between infected and non-infected plant material. researchgate.net
Method Validation and Performance Parameters in Research Applications
Rigorous method validation is crucial in this compound research to ensure the accuracy, reliability, and consistency of analytical results. certified-laboratories.comwjarr.com Validation typically involves assessing several key performance parameters. certified-laboratories.comwjarr.comijpsr.com
Assessment of Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
Linearity establishes the proportional relationship between the analyte concentration and the analytical response over a defined range. certified-laboratories.comwjarr.com In this compound research, methods are validated to ensure linearity within the expected concentration range in the samples being studied. mdpi.combioline.org.br
The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. certified-laboratories.comwjarr.comresearchgate.net The Limit of Quantitation (LOQ) is the lowest concentration at which the analyte can be both detected and measured with acceptable accuracy and precision. certified-laboratories.comwjarr.comresearchgate.net These parameters are critical for determining the sensitivity of an analytical method. For Lolitrem B, which is often analyzed alongside this compound, reported LOD and LOQ values vary depending on the analytical technique used. For example, an LC-MS method reported an LOD of 1.8 ng/mL and an LOQ of 6 ng/mL for Lolitrem B, which were significantly lower than those achieved by some previous methods using fluorescence detection. mdpi.comresearchgate.net Another HPLC method with fluorescence detection reported a quantification limit of 0.05 mg/kg for Lolitrem B in ryegrass samples. bioline.org.br
Here is a table summarizing some reported LOD and LOQ values for Lolitrem B in research contexts:
| Method | Analyte | LOD | LOQ | Matrix | Source |
| LC-MS | Lolitrem B | 1.8 ng/mL | 6 ng/mL | Plant extract | mdpi.comresearchgate.net |
| HPLC-FLD | Lolitrem B | Not specified | 0.05 mg/kg | Ryegrass | bioline.org.br |
| HPLC-FLD | Lolitrem B | 11.1 ppb (detection) | 37.0 ppb (quantitation) | Fat | grassland.org.nz |
Evaluation of Accuracy, Precision, Recovery, and Matrix Effects
Method validation in this compound research also involves evaluating accuracy, precision, recovery, and matrix effects. mdpi.comcertified-laboratories.comwjarr.comresearchgate.networldmycotoxinforum.org
Accuracy refers to the closeness of the measured value to the true value of the analyte. certified-laboratories.comwjarr.com
Precision describes the reproducibility of the measurements under the same conditions (repeatability) or different conditions (intermediate precision, reproducibility). certified-laboratories.comwjarr.comresearchgate.net Precision is often expressed as relative standard deviation (RSD) or coefficient of variation (CV). researchgate.net
Recovery assesses the efficiency of the extraction and purification steps, indicating how much of the analyte is recovered from the sample matrix. certified-laboratories.comwjarr.com Recovery rates are determined by spiking blank samples with known concentrations of the analyte and comparing the measured amount to the spiked amount. researchgate.net For Lolitrem B, recovery rates have been reported in various studies, such as mean recovery rates of 59.4% in seeds and 85.9% in hay for one method researchgate.net, and recovery ranging from 80-90% in plant matrix for an LC-MS method. mdpi.com Another method reported recovery between 96.6% and 99.9% for Lolitrem B standards at different addition levels in ryegrass samples. bioline.org.br
Matrix effects occur when components in the sample matrix interfere with the detection or ionization of the analyte, potentially leading to signal suppression or enhancement. mdpi.comworldmycotoxinforum.org Evaluating matrix effects is particularly important for complex matrices like plant material. mdpi.com Studies have observed matrix effects, such as ion suppression, during the analysis of Lolitrem B using LC-MS. mdpi.com
Here is a table summarizing some reported method validation parameters for Lolitrem B:
| Parameter | Value/Range | Matrix | Method | Source |
| Recovery | 59.4% (seeds), 85.9% (hay) | Seeds, Hay | HPLC | researchgate.net |
| Recovery | 80-90% | Plant matrix | LC-MS | mdpi.com |
| Recovery | 96.6-99.9% | Ryegrass | HPLC-FLD | bioline.org.br |
| Precision (CV) | 0.9-5.9% | Ryegrass | HPLC-FLD | bioline.org.br |
| Matrix Effect | Ion suppression (67-88%) | Plant matrix | LC-MS | mdpi.com |
These validation parameters provide essential information about the performance characteristics of the analytical methods used in this compound research, ensuring the reliability of the data obtained.
Emerging Research Frontiers and Future Directions
Comprehensive Elucidation of Remaining Biosynthetic Pathway Steps
The biosynthesis of lolitrems is a complex process orchestrated by a suite of enzymes encoded by the ltm gene cluster. While the initial precursor, paspaline (B1678556), and several key genes have been identified, the complete enzymatic cascade leading to Lolitrem A is not yet fully understood. nih.gov Paspaline serves as a crucial intermediate, forming the structural backbone for more complex indole-diterpenes. nih.gov The pathway is not strictly linear but is better described as a metabolic grid, with various intermediates and branching points.
Future research aims to functionally characterize each enzyme in the ltm cluster to delineate their precise roles. This involves identifying the substrates and products for each enzymatic reaction, from the initial cyclization of geranylgeranyl diphosphate (B83284) (GGDP) and indole-3-glycerol phosphate (B84403) to the intricate oxidative and rearrangement steps that form the final complex structure of this compound. Key enzyme classes involved include prenyltransferases, flavin-dependent monooxygenases, and cytochrome P450 monooxygenases. mdpi.comnih.gov Understanding these remaining steps is essential for a complete picture of how Epichloë endophytes synthesize this potent neurotoxin. nih.gov
Table 1: Key Gene Clusters and Precursors in Lolitrem Biosynthesis
| Gene Cluster / Locus | Key Precursor/Intermediate | Function |
|---|---|---|
| ltm | Geranylgeranyl diphosphate (GGDP) | Provides the diterpenoid backbone |
| ltm | Indole-3-glycerol phosphate | Provides the indole (B1671886) moiety |
| ltm | Paspaline | Core structural backbone for complex lolitrems |
| ltm | Paxilline (B40905) | A tremorgenic intermediate in the pathway |
Exploration of Novel Lolitrem Analogues with Modified Bioactivities
The natural diversity of lolitrems, with over a dozen characterized variants (this compound through N), demonstrates that small structural modifications can significantly alter their biological activity. nih.gov For example, the presence or absence of the I ring is thought to be a key determinant of the prolonged tremorgenic activity. nih.gov Structure-activity relationship studies have confirmed that even minor changes to the lolitrem molecule can modify its binding properties to its molecular target. nih.gov
Current research is focused on identifying and characterizing new, naturally occurring lolitrem analogues as well as the metabolic products formed in animals. A recent study in mice identified ten novel phase I metabolites of lolitrem B. nih.govmdpi.com Based on established structure-activity hypotheses, six of these metabolites are predicted to retain tremorgenic properties. mdpi.com These findings highlight that the biotransformation of lolitrems can generate new, bioactive compounds. Future work will involve synthesizing novel analogues and screening them for modified bioactivities, which could range from reduced toxicity to enhanced potency for potential therapeutic applications.
Table 2: Examples of Lolitrem Analogues and Metabolites
| Compound | Key Structural Feature/Modification | Predicted Bioactivity |
|---|---|---|
| Lolitrem E | Lacks the "I ring" | Low tremorgenic properties |
| Lolitrem B Metabolite L1 | Hydroxylation/Carbonylation of isoprene (B109036) unit | Likely tremorgenic |
| Lolitrem B Metabolite L6 | Hydroxylation/Carbonylation of isoprene unit | Likely tremorgenic |
| Lolitrem B Metabolite L7 | Hydroxylation/Carbonylation of isoprene unit | Likely tremorgenic |
| Lolitrem B Metabolite L8 | Hydroxylation/Carbonylation of isoprene unit | Likely tremorgenic |
| Lolitrem B Metabolite L9 | Hydroxylation/Carbonylation of isoprene unit | Likely tremorgenic |
| Lolitrem B Metabolite L10 | Modification to A/B rings | Likely tremorgenic |
Deeper Mechanistic Insights into Cellular Signaling Pathways Affected by this compound
The primary molecular mechanism of this compound's neurotoxicity is the potent inhibition of large-conductance calcium-activated potassium (BK) channels. nih.gov These channels are crucial for regulating neuronal excitability and neurotransmitter release. nih.gov While BK channel blockade is the established primary mode of action, the downstream consequences and the potential involvement of other cellular pathways are areas of active investigation.
Research has shown that lolitrem B intoxication leads to region-specific alterations in neurotransmitter and amino acid levels in the brain, suggesting a significant impact on the catecholaminergic pathway. nih.gov Furthermore, studies indicate that this compound exposure can activate neuronal stress pathways. researchgate.net There is also evidence suggesting that lolitrems may interfere with the release of acetylcholine (B1216132) in the parasympathetic nervous system, contributing to effects on the gastrointestinal tract. nih.gov Future research will focus on mapping these downstream signaling cascades to understand the full spectrum of cellular and physiological responses to this compound, moving beyond the initial BK channel inhibition to explain the complex symptomatology of ryegrass staggers.
Integration of Omics Technologies (Genomics, Metabolomics, Proteomics) in Lolitrem Research
The application of "omics" technologies is revolutionizing the study of lolitrems and the host-endophyte symbiosis. Genomics has been instrumental in identifying and sequencing the ltm gene cluster, providing the foundational blueprint for the biosynthetic pathway. bohrium.comnih.gov Transcriptomics has been used to confirm the expression of these genes, particularly their upregulation when the fungus is in association with its grass host. nzgajournal.org.nznih.gov
Metabolomics has emerged as a particularly powerful tool. Functional metabolomic studies have been used to track the distribution of lolitrem B in different brain regions of mice and to correlate its presence with changes in the local neurochemical environment. nih.govresearchgate.net This approach allows researchers to observe the dynamic biochemical impact of the toxin in vivo. Future research will increasingly integrate genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive systems-level understanding of this compound. This integrated approach will be crucial for elucidating the regulation of the biosynthetic pathway, understanding its ecological role, and fully characterizing its toxicological and potential pharmacological effects.
Q & A
Q. How can transcriptomic data from endophyte-plant systems be integrated with metabolomic profiles of this compound?
- Methodological Answer : Multi-omics integration tools like XCMS Online or MetaboAnalyst align RNA-seq data (e.g., ltm gene expression) with LC-MS peaks. Weighted gene co-expression network analysis (WGCNA) identifies hub genes correlated with this compound abundance. Pathway enrichment analysis (e.g., KEGG) links transcripts to tremorgen biosynthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
